molecular formula C21H20N2O4S B10965656 2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

Cat. No.: B10965656
M. Wt: 396.5 g/mol
InChI Key: RQEQWGBVHYVOPI-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is a complex organic compound with the molecular formula C15H15NO4S. This compound is known for its unique chemical structure, which includes a methoxy group, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as tin or iron in the presence of hydrochloric acid.

    Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide
  • 2-methoxy-N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)benzamide
  • 2-methoxy-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)benzamide

Uniqueness

2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

2-methoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide

InChI

InChI=1S/C21H20N2O4S/c1-15-7-13-18(14-8-15)28(25,26)23-17-11-9-16(10-12-17)22-21(24)19-5-3-4-6-20(19)27-2/h3-14,23H,1-2H3,(H,22,24)

InChI Key

RQEQWGBVHYVOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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